(S)-(-)-2-Methylbutylamine

Catalog No.
S1897242
CAS No.
34985-37-0
M.F
C5H13N
M. Wt
87.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(-)-2-Methylbutylamine

CAS Number

34985-37-0

Product Name

(S)-(-)-2-Methylbutylamine

IUPAC Name

(2S)-2-methylbutan-1-amine

Molecular Formula

C5H13N

Molecular Weight

87.16 g/mol

InChI

InChI=1S/C5H13N/c1-3-5(2)4-6/h5H,3-4,6H2,1-2H3/t5-/m0/s1

InChI Key

VJROPLWGFCORRM-YFKPBYRVSA-N

SMILES

CCC(C)CN

Canonical SMILES

CCC(C)CN

Isomeric SMILES

CC[C@H](C)CN

Potential Applications

  • Asymmetric Synthesis

    Due to its chirality, (S)-2-Methylbutylamine can be used as a chiral auxiliary or resolving agent in asymmetric synthesis. Chiral auxiliaries are temporary attachments to a molecule that influence the formation of new stereocenters during a reaction, leading to the desired enantiomer (mirror image) of the product. Resolving agents help separate racemic mixtures (containing equal amounts of both enantiomers) into their individual enantiopure forms [].

  • Medicinal Chemistry

    The amine functionality and the chiral center of (S)-2-Methylbutylamine make it a potential building block for the synthesis of chiral drugs. Researchers might explore its use in developing new medications with improved efficacy or reduced side effects compared to racemic mixtures [].

  • Material Science

    (S)-2-Methylbutylamine could be used in the design of chiral materials with specific properties. For instance, it might be incorporated into polymers or gels to create materials with unique optical or electronic properties [].

(S)-(-)-2-Methylbutylamine has the molecular formula C₅H₁₃N and a molecular weight of approximately 87.16 g/mol. The compound contains 5 carbon atoms, 13 hydrogen atoms, and 1 nitrogen atom, making it an aliphatic amine. It is fully miscible in water and is characterized by its air sensitivity, requiring storage under inert gas to prevent degradation .

(S)-2-Methylbutylamine is likely to exhibit similar hazards as other primary amines.

  • Flammability: Expected to be flammable; specific flammability data not available.
  • Toxicity: Limited data available. Handle with care and consult a safety data sheet (SDS) before handling.
  • Reactivity: Air sensitive; may react with oxidizing agents.
Typical of amines:

  • Nucleophilic Substitution Reactions: The nitrogen atom can act as a nucleophile, allowing for substitutions with alkyl halides or acyl chlorides.
  • Acylation: It can be acylated to form amides, which are important intermediates in organic synthesis.
  • Anodic Oxidation: This method has been used to synthesize derivatives of (S)-(-)-2-Methylbutylamine in multi-step reactions .

Several methods exist for synthesizing (S)-(-)-2-Methylbutylamine:

  • From Chiral Alcohols: The compound can be synthesized through a multi-step process starting from commercially available chiral alcohols. This method typically involves acylation followed by anodic oxidation and hydrolysis .
  • Electrochemical Methods: Organic electro

(S)-(-)-2-Methylbutylamine serves as an important intermediate in organic synthesis and pharmaceutical development. Its applications include:

  • Pharmaceutical Intermediates: It is utilized in the synthesis of various pharmaceutical compounds.
  • Organic Synthesis: It acts as a building block for more complex organic molecules .

(S)-(-)-2-Methylbutylamine shares structural similarities with several other amines. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaMolecular WeightUnique Features
(R)-(+)-2-MethylbutylamineC₅H₁₃N87.16 g/molEnantiomer of (S)-(-)-2-Methylbutylamine
1-Amino-2-methylbutaneC₅H₁₃N87.16 g/molLinear structure; lacks chirality
3-Methylbutan-1-amineC₅H₁₃N87.16 g/molDifferent branching; non-chiral
1-ButanamineC₄H₉N73.11 g/molFewer carbon atoms; less steric bulk

The primary distinction of (S)-(-)-2-Methylbutylamine lies in its chirality, which imparts different chemical properties and biological activities compared to its non-chiral counterparts.

XLogP3

1

UNII

D8Q8RZF45X

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302 (90.48%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (90.48%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332 (90.48%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

34985-37-0

Wikipedia

(S)-2-methylbutylamine

Dates

Modify: 2023-08-16

Explore Compound Types